3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one
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Overview
Description
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-diamino-1,2-dihydroquinoxalin-2-one with trifluoromethylating agents. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to effective modulation of biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone
- 1,4-bis(trifluoromethyl)benzene
- 3,5-bis(trifluoromethyl)phenyl derivatives
Uniqueness
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one stands out due to its unique combination of stability, reactivity, and versatility. The presence of two trifluoromethyl groups significantly enhances its chemical properties compared to similar compounds, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H4F6N2O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-3H,(H,18,19) |
InChI Key |
PAZIEKBLRBWBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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